Tert-butyl 4-(2-aminoethoxy)butanoate
Description
Tert-butyl 4-(2-aminoethoxy)butanoate is a synthetic organic compound characterized by a tert-butyl ester group linked to a butanoate chain and a 2-aminoethoxy substituent. This structure confers both steric protection (via the tert-butyl group) and nucleophilic reactivity (via the amine and ethoxy functionalities). The tert-butyl group enhances stability against hydrolysis, while the aminoethoxy moiety may facilitate interactions with biological targets or metal ions.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWDLIJSMQCJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification via Acid-Catalyzed Reaction
A common approach involves esterifying 4-(2-aminoethoxy)butanoic acid with tert-butanol under acidic conditions. However, the free amine group necessitates protection to prevent side reactions.
Procedure :
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Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with DMAP catalysis, yielding Boc-protected 4-(2-aminoethoxy)butanoic acid.
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Esterification : The protected acid reacts with tert-butanol in the presence of HCl gas, analogous to SN1-driven tert-butyl chloride synthesis.
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Challenges :
Nucleophilic Substitution on Preformed tert-Butyl Butanoate
This method introduces the 2-aminoethoxy group via nucleophilic displacement on a halogenated precursor.
Procedure :
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Halogenation : 4-Bromobutanoic acid is esterified with tert-butanol to form tert-butyl 4-bromobutanoate.
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Substitution : Reaction with 2-aminoethanol in THF using K₂CO₃ as a base, followed by heating to 60°C for 12 hours.
Optimization :
Reductive Amination of Ketone Intermediates
A three-step sequence involving ketone formation, reductive amination, and esterification.
Procedure :
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Ketone Synthesis : Oxidation of tert-butyl 4-hydroxybutanoate using Dess-Martin periodinane yields tert-butyl 4-oxobutanoate.
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Reductive Amination : Reaction with 2-aminoethanol and NaBH₃CN in methanol at 0°C to room temperature.
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Purification : Silica gel chromatography (CH₂Cl₂/methanol, 95:5) isolates the product.
Advantages :
Comparative Analysis of Synthetic Routes
Key Observations :
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Reductive amination offers the highest yields but requires expensive reagents.
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Nucleophilic substitution is cost-effective but suffers from moderate yields due to competing elimination.
Challenges and Optimization Strategies
Amine Group Reactivity
The primary amine in 2-aminoethanol necessitates protection during esterification. Boc protection (as in Section 2.1) is preferred over acetyl due to milder deprotection conditions.
Purification Complexities
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(2-aminoethoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active aminoethoxybutanoic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct tert-butyl-containing antioxidants, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA) and ethoxyquin. Although direct data on tert-butyl 4-(2-aminoethoxy)butanoate are absent, comparisons can be drawn based on functional groups, enzyme interactions, and biological effects.
Table 1: Structural and Functional Comparison
Key Findings from Analogous Compounds
BHA: Induces glutathione S-transferase (GST) activity 5- to 10-fold in mice, enhancing detoxification of mutagenic metabolites like benzo(a)pyrene arene oxides . Elevates epoxide hydratase activity 11-fold in mice, surpassing effects of classical inducers (e.g., phenobarbital) .
Ethoxyquin: Moderately increases GST activity in mice but to a lesser extent than BHA . No data on epoxide hydratase modulation are provided.
This compound: The aminoethoxy group may confer nucleophilic or chelating properties distinct from BHA’s phenolic hydroxyl group. Unlike BHA and ethoxyquin, which are dietary antioxidants, the target compound’s tertiary amine could enable pH-dependent solubility or coordination chemistry. Enzyme induction effects remain unstudied, but its ester group may influence metabolic stability compared to ether-linked BHA.
Research Implications and Limitations
The evidence highlights the role of tert-butyl groups in enhancing enzyme induction (e.g., GST and epoxide hydratase) in phenolic antioxidants like BHA. However, this compound’s aminoethoxy and ester functionalities likely redirect its reactivity toward non-antioxidant applications. For example:
- The amine group could enable conjugation with biomolecules (e.g., in prodrug design).
- The ester linkage may render it more labile than BHA’s ether bond, altering pharmacokinetics.
Critical Knowledge Gaps:
- No studies directly investigate the target compound’s enzyme induction, toxicity, or metabolic fate.
- Structural analogs like BHA suggest tert-butyl groups enhance enzyme interactions, but the aminoethoxy substituent’s impact remains speculative.
Q & A
Q. What synthetic strategies are employed for the preparation of tert-butyl 4-(2-aminoethoxy)butanoate, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A tert-butyl bromoester precursor (e.g., tert-butyl 4-bromobutanoate) reacts with 2-aminoethanol under basic conditions. For example:
- Base : Cs₂CO₃ or NaHCO₃ to deprotonate the nucleophile and drive the reaction .
- Solvent : Polar aprotic solvents like DMF or CH₂Cl₂ enhance reactivity .
- Temperature : Reactions often proceed at 60°C or room temperature, depending on the nucleophile’s reactivity .
- Purification : Silica gel chromatography is commonly used to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- Tert-butyl group: Singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
- Aminoethoxy chain: Multiplets near 3.5–4.0 ppm (OCH₂CH₂NH₂) .
- IR Spectroscopy :
- Ester carbonyl stretch at ~1720 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
- HRMS :
- Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility .
Advanced Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly when addressing competing side reactions?
- Methodological Answer :
- Side Reaction Mitigation :
- Use excess nucleophile (2-aminoethanol) to minimize ester hydrolysis.
- Control reaction time: Prolonged heating may degrade the tert-butyl group .
- Solvent Optimization :
- DMF improves nucleophilicity but may require thorough post-reaction purification .
- Yield Data from Analogous Reactions :
| Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 60°C | ~65–75% | |
| NaHCO₃ | CH₂Cl₂ | RT | ~59–77% |
Q. What strategies resolve structural ambiguities or stereochemical challenges in this compound derivatives?
- Methodological Answer :
- Advanced NMR Techniques :
- 2D NMR (COSY, HSQC) to assign overlapping signals in the aminoethoxy chain .
- Computational Modeling :
- Density Functional Theory (DFT) predicts IR/NMR spectra for comparison with experimental data .
- Case Study : used HRMS and NOESY to distinguish regioisomers in fluorinated analogs .
Q. How do computational methods contribute to understanding the conformational dynamics or electronic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations :
- Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD) Simulations :
- Analyze solvent interactions and stability of the tert-butyl group in aqueous environments .
- Example : generated high-quality structural images and datafiles via DFT, aiding in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
